

Physical and chemical properties of solid EDDA

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Compound of Interest

Compound Name: Ethylenediaminediacetic acid

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An In-depth Technical Guide on the Physical and Chemical Properties of Solid **Ethylenediaminediacetic Acid (EDDA)**

Introduction

Ethylenediaminediacetic acid, commonly known as EDDA, is an aminopolycarboxylic acid with the chemical formula $C_2H_4(NHCH_2CO_2H)_2$.^[1] It is structurally a derivative of two glycine molecules linked by an ethylene bridge between the amine groups.^{[1][2]} As a solid, EDDA typically appears as a white, crystalline powder.^{[1][3][4]} This document provides a comprehensive overview of the core physical and chemical properties of solid EDDA, intended for researchers, scientists, and professionals in drug development. It details quantitative data, experimental methodologies for characterization, and visual representations of relevant processes.

Core Physicochemical Properties

The fundamental properties of solid EDDA are summarized below. These values are crucial for handling, formulation, and application of the compound.

General and Physical Properties

Solid EDDA is a white, crystalline substance.^{[1][3][4]} Key identification and physical parameters are consolidated in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄	[3] [4] [5]
Molar Mass	176.17 g·mol ⁻¹	[1] [3] [5]
Appearance	White solid / White to almost white powder	[1] [3] [4]
Melting Point	224 °C (decomposes)	[4]
228 °C	[1]	

Solubility Profile

The solubility of EDDA is a critical parameter for its application in various systems. Generally, it exhibits limited solubility in water and organic solvents.

Solvent	Solubility	Notes	Reference(s)
Water	Slightly soluble	Soluble in warm water.	[4] [6]
Aqueous Base	Slightly soluble	[4]	
Organic Solvents	Generally insoluble	Dissolution may be achieved in the presence of an organic base like diisopropylethylamine.	[7]
Methanol	Limited solubility	Suggested as a potential solvent, though some reports indicate poor solubility.	[7] [8]
Ethanol	Insoluble	Disodium EDTA salt is also poorly soluble in ethanol. Co-solvents or bases may be required.	[9]
Acetone, DMF, DMSO	Insoluble	Reported as ineffective for dissolving EDDA or its salts.	[8]

Acidity and Dissociation

EDDA is a diprotic acid, and its dissociation constants (pKa) are essential for understanding its behavior in aqueous solutions and for chelation chemistry.

Dissociation Constant	Value (at 25 °C)	Reference(s)
pK ₁	6.42	[4]
pK ₂	9.46	[4]

Thermal Properties and Decomposition

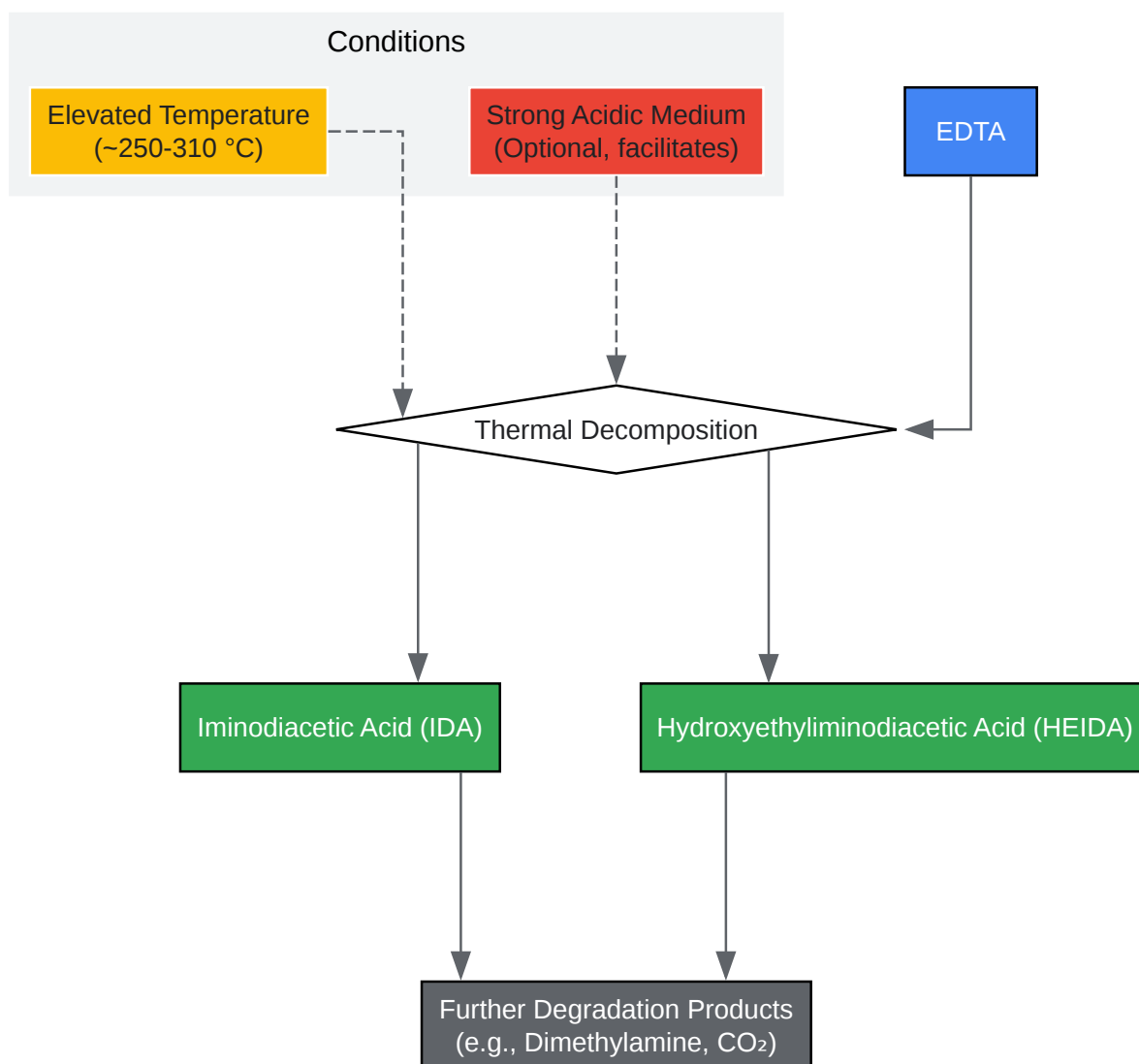
The thermal stability of EDDA is a key consideration for storage and high-temperature applications. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study its decomposition.

Thermal Stability

EDTA, a closely related compound, is reported to be stable up to approximately 200 °C.^[10] In the presence of metal ions, EDTA can begin to decompose at around 190 °C.^[11] Studies on the thermal degradation of metal-EDTA chelates have been conducted at temperatures ranging from 230–310 °C.^[12]

Decomposition Pathway

The thermal degradation of aminopolycarboxylic acids like EDTA proceeds through a series of steps. At lower temperatures (around 250 °C), the primary decomposition products of EDTA are iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA).^[12] A proposed thermal decomposition pathway for the related compound ethylenediamine (EDA) involves the formation of an intermediate carbamate, followed by cyclization.^[13] The presence of a strong acidic medium can facilitate the decomposition of EDTA at lower temperatures.^[11]



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Caption: Simplified thermal decomposition pathway of EDTA.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize solid EDDA and its complexes. The selection of methods depends on the specific properties being investigated.

Structural and Purity Analysis

- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a robust method for the quantitative determination of EDDA. A common protocol involves the formation of a stable metal complex, typically with Fe(III), prior to analysis.
 - Protocol Outline: An acidic solution of ferric chloride is used to extract EDDA from the sample matrix, converting all EDDA species into the Fe(III)-EDTA complex. This complex is then separated and quantified using Ion-Pair Reversed-Phase HPLC with DAD detection.[\[14\]](#) This method has been validated for determining EDTA in complex matrices. [\[14\]](#)[\[15\]](#)
- Spectroscopic Methods (FTIR, NMR):
 - Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm the formation of EDDA-metal complexes by observing shifts in characteristic absorption bands (e.g., C=O, N-H, M-N, M-O).[\[16\]](#)
 - Nuclear Magnetic Resonance (^1H and ^{13}C NMR): Provides detailed structural information. For EDDA, ^1H NMR shows characteristic signals for the methylene protons and the carboxylic acid proton. ^{13}C NMR confirms the presence of the different carbon environments.[\[17\]](#)

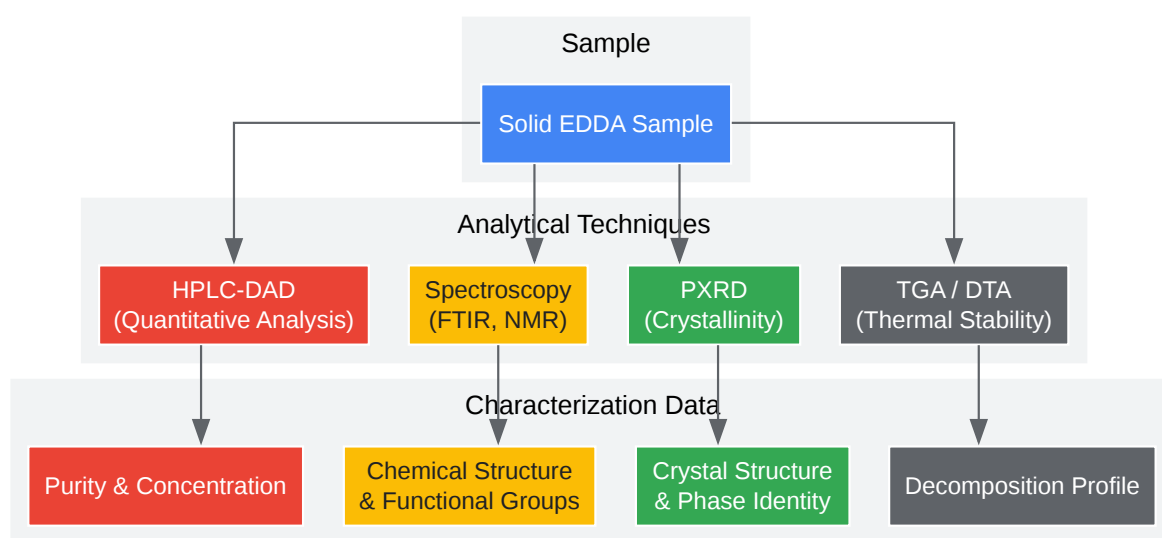
Crystallographic Analysis

- Powder X-ray Diffraction (PXRD): PXRD is a primary technique for analyzing the crystalline structure of solid EDDA.[\[18\]](#)[\[19\]](#) It provides information on phase purity, crystal lattice parameters, and can be used to identify different polymorphic forms.[\[18\]](#)
 - Protocol Outline: A finely ground, homogenized sample of EDDA is exposed to a monochromatic X-ray beam. The sample is scanned through a range of 2θ angles, and the diffracted X-rays are detected. The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline structure.[\[19\]](#)

Thermal Analysis

- Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability and decomposition profile of EDDA.[\[20\]](#) [\[21\]](#)[\[22\]](#)

- Protocol Outline: A sample of EDDA is placed in a high-precision balance inside a furnace. The temperature is increased at a constant rate under a controlled atmosphere (e.g., nitrogen or air). TGA continuously measures the mass of the sample as a function of temperature, revealing mass loss due to decomposition or dehydration.[21] Simultaneously, DTA measures the temperature difference between the sample and an inert reference, identifying endothermic or exothermic events like melting or decomposition.[23]



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Caption: Experimental workflow for the characterization of solid EDDA.

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